molecular formula C8H5N3O5 B12787043 3-(((5-Nitro-2-furyl)methylene)amino)-1,3-oxazol-2(3H)-one CAS No. 52715-17-0

3-(((5-Nitro-2-furyl)methylene)amino)-1,3-oxazol-2(3H)-one

Cat. No.: B12787043
CAS No.: 52715-17-0
M. Wt: 223.14 g/mol
InChI Key: OEJYWOUVKXLNIN-WEVVVXLNSA-N
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Description

3-(5-Nitrofurfurylideneamine)-2-oxazolinone, also known by its identifier PJ8W25U0ZC, is a compound with the molecular formula C8H5N3O5 and a molecular weight of 223.14 g/mol . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(5-Nitrofurfurylideneamine)-2-oxazolinone involves the reaction of 5-nitrofurfural with 2-oxazolidinone under specific conditions. The process typically requires a solvent such as ethanol and a catalyst to facilitate the reaction . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitrofurfurylideneamine)-2-oxazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of nitroso or other oxidized products .

Scientific Research Applications

3-(5-Nitrofurfurylideneamine)-2-oxazolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Nitrofurfurylideneamine)-2-oxazolinone involves its interaction with bacterial DNA. The compound binds to bacterial DNA, leading to the inhibition of DNA replication and protein synthesis. This antimicrobial action helps in minimizing the development of resistant organisms .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative with similar antimicrobial properties.

    Furazolidone: A compound with a similar structure and mechanism of action, used in treating bacterial and protozoal infections.

    Furaltadone: Another nitrofuran used in veterinary medicine

Uniqueness

3-(5-Nitrofurfurylideneamine)-2-oxazolinone is unique due to its specific structure, which allows it to interact effectively with bacterial DNA. Its stability and effectiveness in various applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

52715-17-0

Molecular Formula

C8H5N3O5

Molecular Weight

223.14 g/mol

IUPAC Name

3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazol-2-one

InChI

InChI=1S/C8H5N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-5H/b9-5+

InChI Key

OEJYWOUVKXLNIN-WEVVVXLNSA-N

Isomeric SMILES

C1=COC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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